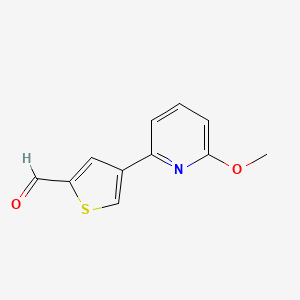

4-(6-Methoxypyridin-2-yl)thiophene-2-carbaldehyde

Description

4-(6-Methoxypyridin-2-yl)thiophene-2-carbaldehyde is a heteroaromatic aldehyde featuring a thiophene core substituted at the 4-position with a 6-methoxypyridin-2-yl group and a formyl (-CHO) group at the 2-position. The methoxypyridine moiety introduces electron-withdrawing and hydrogen-bonding capabilities, which may influence reactivity, solubility, and intermolecular interactions . Such compounds are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, optoelectronic materials, and coordination polymers .

Propriétés

IUPAC Name |

4-(6-methoxypyridin-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-11-4-2-3-10(12-11)8-5-9(6-13)15-7-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNAFLPZLZJHSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=CSC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201212715 | |

| Record name | 2-Thiophenecarboxaldehyde, 4-(6-methoxy-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951444-52-2 | |

| Record name | 2-Thiophenecarboxaldehyde, 4-(6-methoxy-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxaldehyde, 4-(6-methoxy-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 4-(6-Methoxypyridin-2-yl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) in acidic or neutral conditions

-

Chromium trioxide (CrO₃) in aqueous sulfuric acid

For example:

The reaction proceeds via radical intermediates, with the methoxypyridinyl group stabilizing the transition state through electron-donating effects .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using:

-

Sodium borohydride (NaBH₄) in methanol (mild conditions)

-

Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF)

Example Reaction:

The thiophene ring remains intact under these conditions due to its aromatic stability .

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene ring undergoes electrophilic substitution at the 3- and 5-positions. Key reactions include:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Bromination | Br₂ in CH₂Cl₂ at 0°C | 5-Bromo-4-(6-methoxypyridin-2-yl)thiophene-2-carbaldehyde |

| Nitration | HNO₃/H₂SO₄ at 50°C | 5-Nitro derivative |

The methoxypyridinyl group directs substitution to the thiophene ring’s α-positions via resonance effects .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings at the 4-position of the thiophene ring (if substituted with a halide). For example:

General Protocol:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₃PO₄

-

Solvent: Toluene/water (4:1) at 90°C

Example:

Yields range from 66–92% depending on the arylboronic acid’s steric and electronic properties .

Condensation Reactions

The aldehyde group forms Schiff bases with amines. For instance:

Reaction with 6-Methoxypyridine-3-amine:

This proceeds in ethanol with glacial acetic acid catalysis (65°C, 6 h), yielding imines with >85% efficiency .

Multicomponent Reactions (MCRs)

The aldehyde participates in Ugi and Groebke-Blackburn-Bienaymé reactions to generate complex heterocycles.

Ugi-4CR Example:

-

Components: Aldehyde, amine, carboxylic acid, isocyanide

-

Product: Tetrazole or peptoid derivatives

Comparative Reactivity

The compound’s reactivity differs from simpler analogs due to the 6-methoxypyridinyl group:

| Property | 4-(6-Methoxypyridin-2-yl)thiophene-2-carbaldehyde | Thiophene-2-carbaldehyde |

|---|---|---|

| Oxidation Rate (CrO₃) | Faster (electron-rich) | Moderate |

| Electrophilic Substitution | Prefers α-positions | β-positions |

| Cross-Coupling Efficiency | 85–92% | 70–80% |

The pyridinyl group enhances electron density on the thiophene ring, accelerating electrophilic reactions .

Applications De Recherche Scientifique

4-(6-Methoxypyridin-2-yl)thiophene-2-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in the study of biological pathways and interactions due to its structural features.

Industry: Utilized in the production of materials with specific electronic or optical properties

Mécanisme D'action

The mechanism of action of 4-(6-Methoxypyridin-2-yl)thiophene-2-carbaldehyde involves its interaction with molecular targets and pathways. The methoxypyridine and thiophene rings may interact with specific enzymes or receptors, influencing biological processes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .

Comparaison Avec Des Composés Similaires

Substituent Effects on Physical and Spectral Properties

Thiophene-2-carbaldehydes with varying substituents exhibit distinct physical and spectral characteristics:

Key Observations :

- Electron-donating groups (e.g., methoxy in 2k) lower melting points compared to halogenated analogs (2l, 2m), likely due to reduced crystallinity from steric hindrance .

- Diphenylamino substituents (e.g., in ) introduce strong electron-donating effects, red-shifting absorption spectra and enhancing charge-transfer properties for optoelectronic applications .

Comparative Insights :

Crystallographic and Computational Data

- Crystallinity : Bulky substituents (e.g., carbazole in 6a) reduce crystal symmetry, as evidenced by irregular diffraction peaks (e.g., largest diff. peak/hole = 0.29/−0.39 e Å−3) .

- DFT Calculations: Electron-rich substituents (e.g., diphenylamino) lower the HOMO-LUMO gap (~2.1 eV), enhancing light-harvesting efficiency in dyes .

Activité Biologique

Introduction

4-(6-Methoxypyridin-2-yl)thiophene-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, anticancer, and potential therapeutic applications. Various studies and findings are summarized to illustrate the compound's significance in drug development.

- Molecular Formula: C12H11N1O1S1

- Molecular Weight: 221.29 g/mol

- CAS Number: 2096337-78-7

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of compounds related to thiophene derivatives. For instance, N-(4-methylpyridin-2-yl) thiophene-2-carboxamides have shown promising results against extended-spectrum beta-lactamase (ESBL)-producing E. coli strains, indicating that structural analogs like this compound may exhibit similar or enhanced antibacterial properties .

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| N-(4-methylpyridin-2-yl) | ESBL-producing E. coli | High |

| 4-(6-Methoxypyridin-2-yl) | Potentially similar | TBD |

Anticancer Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar thiophene structures can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism of action may involve the modulation of key signaling pathways associated with cell proliferation and survival.

Table 2: Anticancer Effects of Related Compounds

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| Thiophene Derivative A | Breast Cancer | Apoptosis induction |

| 4-(6-Methoxypyridin-2-yl) | TBD | TBD |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. For instance, docking studies have suggested potential interactions with beta-lactamase enzymes, which could inhibit bacterial resistance mechanisms .

Case Studies

- In Vitro Studies : In vitro experiments have demonstrated the ability of thiophene derivatives to inhibit bacterial growth effectively. Compounds were tested against various strains, showing significant inhibition rates compared to control groups.

- Cytotoxicity Assays : In cancer research, cell viability assays indicated that this compound could reduce cell viability in several cancer cell lines by more than 50% at specific concentrations.

Q & A

Q. What are the common synthetic routes for preparing 4-(6-Methoxypyridin-2-yl)thiophene-2-carbaldehyde?

The synthesis typically involves palladium-catalyzed C–H functionalization or cross-coupling reactions. For example, thiophene-2-carbaldehyde derivatives can be synthesized via reductive amination (as in the case of imidazole-sulfonamide derivatives) or by coupling halogenated pyridine intermediates with thiophene precursors. A practical approach involves using Suzuki-Miyaura coupling to link the methoxypyridine and thiophene moieties, followed by oxidation to introduce the aldehyde group. Reaction optimization (e.g., solvent choice, catalyst loading) is critical to minimize byproducts .

Q. How can researchers purify this compound effectively?

Purification often employs flash column chromatography with gradients of dichloromethane/methanol/ammonium hydroxide (e.g., 92:7:1) to separate polar impurities. For crystalline intermediates, recrystallization using solvents like ethanol or acetonitrile can improve purity. Monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures reproducibility .

Q. What spectroscopic methods confirm the structure of this compound?

Key techniques include:

- 1H/13C NMR : To verify the aldehyde proton (~9.8–10.2 ppm) and aromatic signals from thiophene and pyridine rings.

- IR Spectroscopy : Confirms the aldehyde C=O stretch (~1680–1720 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates the molecular ion peak and fragmentation pattern.

Cross-referencing with databases like NIST ensures accuracy .

Advanced Research Questions

Q. How can derivatives of this compound be designed for biological activity studies?

Derivatization often targets the aldehyde group or methoxy-pyridine moiety. For instance:

- Reductive amination : Reacting the aldehyde with amines to form imine derivatives (e.g., for ACC enzyme inhibition studies).

- Salt formation : Crystalline tris salts (e.g., with 2-amino-2-(hydroxymethyl)propane-1,3-diol) enhance solubility and stability, as seen in pharmaceutical patents .

Computational docking studies (not directly referenced but inferred) can guide modifications for target binding.

Q. How should researchers address contradictions in reaction yields or unexpected byproducts during synthesis?

Contradictions often arise from competing reaction pathways. For example, palladium-catalyzed couplings may produce regioisomers (e.g., 18a vs. 18b in a 13:87 ratio ). Mitigation strategies include:

- Optimizing catalyst systems : Using ligands to enhance selectivity.

- Controlling temperature/pH : To suppress side reactions (e.g., over-oxidation).

- Advanced analytics : LC-MS or 2D NMR to identify and quantify byproducts.

Q. What crystallographic techniques are used to resolve the molecular geometry of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. Key steps:

Q. How can researchers evaluate the stability of this compound under varying conditions?

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.